2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEQKEQZIFMUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloroquinoline-4-carboxylic Acid Derivative
- Starting from substituted anilines (e.g., 4-bromoaniline or 3-bromoaniline), the quinoline ring is constructed via condensation with ethyl propiolate or related acrylate esters.
- For example, 4-bromoaniline reacts with ethyl propiolate in methanol under nitrogen at 30–50 °C for extended periods (up to 32 h) to form 3-(4-bromaniline) ethyl acrylate intermediates with near quantitative yields (up to 100%).
- The acrylate intermediate undergoes cyclization in high-boiling solvents like diphenyl ether at elevated temperatures (200–220 °C) to form 6-bromoquinoline-4(1H)-one derivatives with yields ranging from 77% to 81%.
- Chlorination at the 6-position is achieved by using phosphorus trichloride or related chlorinating agents under reflux in toluene, converting quinoline-4-one to 6-chloroquinoline derivatives with yields above 89%.
Introduction of the 3-Bromophenyl Group at the 2-Position
- The 2-position substitution with a bromophenyl group is commonly accomplished via Suzuki–Miyaura cross-coupling reactions .
- This palladium-catalyzed coupling involves the reaction of 2-chloro-6-chloroquinoline-4-carbonyl chloride or its quinoline precursor with 3-bromophenylboronic acid or related boronate esters.
- The reaction conditions are mild, tolerate various functional groups, and provide high selectivity and yield for the 2-(3-bromophenyl)quinoline derivatives.
- Industrial synthesis leverages automated systems to optimize reaction parameters for scale-up, focusing on maximizing yield and purity while minimizing environmental impact.
Conversion to Carbonyl Chloride
- The quinoline-4-carboxylic acid intermediate is converted to the corresponding acyl chloride (carbonyl chloride) using reagents like phosphorus trichloride (PCl3) or thionyl chloride (SOCl2).
- This step is typically performed under reflux in an inert solvent such as toluene.
- After reaction completion, the mixture is cooled, and the product is isolated by filtration and washing with ether to afford the carbonyl chloride as a yellow solid with high purity and yields often exceeding 90%.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Michael addition + condensation | 4-Bromoaniline + Ethyl propiolate | Methanol, N2, 30–50 °C, 32 h | ~100 | Formation of 3-(4-bromaniline) ethyl acrylate |
| 2 | Cyclization | 3-(4-Bromaniline) ethyl acrylate | Diphenyl ether, 200–220 °C, 2–10 h | 77–81 | Formation of 6-bromoquinoline-4(1H)-one |
| 3 | Chlorination | 6-Bromoquinoline-4(1H)-one + PCl3 | Toluene, reflux, 2 h | 89–93 | Formation of 6-bromo-4-chloroquinoline |
| 4 | Suzuki–Miyaura coupling | 2-Chloro-6-chloroquinoline + 3-bromophenylboronic acid | Pd catalyst, base, solvent, mild conditions | High | Introduction of 2-(3-bromophenyl) group |
| 5 | Acyl chloride formation | Quinoline-4-carboxylic acid derivative + PCl3 or SOCl2 | Toluene or inert solvent, reflux | >90 | Formation of quinoline-4-carbonyl chloride |
Research Findings and Optimization Notes
- The cyclization step in diphenyl ether is critical for high yield; temperature control between 200–220 °C and reaction time optimization (2–10 hours) significantly affect product purity and yield.
- Chlorination with phosphorus trichloride is preferred for its high efficiency and cleaner reaction profile compared to other chlorinating agents.
- Suzuki–Miyaura coupling has been demonstrated to be highly effective for introducing the 3-bromophenyl substituent at the 2-position, with palladium catalysts enabling mild conditions and excellent functional group tolerance.
- Industrial methods emphasize environmentally friendly solvents and automated reaction monitoring to improve reproducibility and reduce waste.
- Spectroscopic characterization (NMR, mass spectrometry) confirms the structural integrity of intermediates and final products, ensuring the synthesis route yields the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl chloride group, forming various amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromophenyl and chloroquinoline moieties can participate in further electrophilic aromatic substitution reactions, introducing additional substituents onto the aromatic rings.
Reduction and Oxidation: The compound can undergo reduction reactions to form the corresponding alcohols or amines, and oxidation reactions to form quinoline N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution at the carbonyl chloride group.
Halogenated Derivatives: Formed from electrophilic aromatic substitution.
Alcohols and Amines: Formed from reduction reactions.
N-Oxides: Formed from oxidation reactions.
Scientific Research Applications
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with various biological targets.
Material Science: Utilized in the development of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: Used as a probe to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Antagonism: It can act as an antagonist by binding to receptors and blocking the binding of endogenous ligands, thereby modulating cellular signaling pathways.
Molecular Interactions: The compound can interact with nucleic acids, proteins, and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring, the position of halogens on the quinoline core, and additional functional groups. Key examples from the Combi-Blocks catalog include:
Key Observations:
Substituent Position and Electronic Effects: The 3-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects due to bromine’s inductive properties. The 6-chloro substituent on the quinoline core (shared with QY-3952) may influence regioselectivity in further derivatization compared to 7- or 8-chloro analogs (e.g., QY-9203, QY-7289) due to differences in electronic density distribution .
Reactivity of Carbonyl Chloride :
- All compounds in this class share the reactive 4-carbonyl chloride group, but steric hindrance from substituents like the 8-methyl group in QY-9203 could slow nucleophilic substitution compared to the less hindered target compound .
Commercial Availability :
Crystallographic and Computational Insights
Structural analyses of such compounds often employ programs like SHELXL for small-molecule refinement and ORTEP-III for graphical representation of crystal structures .
Biological Activity
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromophenyl group, a chloroquinoline core, and a carbonyl chloride functional group, which may influence its reactivity and interaction with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 343.63 g/mol. The presence of halogens (bromine and chlorine) suggests potential for significant biological activity, especially in terms of enzyme inhibition and antimicrobial properties.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activities. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for further development as antimicrobial agents.
Enzyme Inhibition
One of the primary biological activities attributed to this compound involves its role as an inhibitor of alkaline phosphatases (APs). Studies have demonstrated that related compounds can inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) with IC50 values in the nanomolar range. For instance, derivatives with similar structural motifs showed IC50 values as low as 22 nM against h-TNAP, indicating high potency .
Table 1: Inhibitory Potency of Related Compounds
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | h-TNAP | TBD |
| 3j | h-TNAP | 22 ± 1 |
| 3e | h-IAP | 34 ± 10 |
| 3a | h-GCAP | 150 ± 70 |
Cytotoxicity and Anticancer Activity
Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, related quinoline derivatives have shown significant cytotoxicity against MCF-7 (breast cancer) and T-24 (bladder cancer) cells with IC50 values ranging from 168.78 to over 250 µM . These findings suggest that modifications in the structure can enhance anticancer properties.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Compound | MCF-7 | 168.78 |
| Related Compound | T-24 | 257.87 |
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and cellular pathways. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of signaling pathways involved in cell proliferation and apoptosis .
Case Studies
- Inhibition of Alkaline Phosphatases : A study investigated various quinoline derivatives for their inhibitory effects on alkaline phosphatases. Among these, compounds with bromine substitutions demonstrated enhanced binding affinity due to increased interactions with amino acid residues in the active site .
- Anticancer Activity : Another study evaluated the anticancer potential of quinoline derivatives, including those structurally similar to our compound. The results indicated that certain substitutions significantly increased cytotoxicity against breast cancer cell lines, suggesting that structural modifications can lead to improved therapeutic efficacy .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-(3-bromophenyl)-6-chloroquinoline-4-carbonyl chloride, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the bromophenyl group. Optimization includes controlling temperature (70–90°C) and using catalysts like Pd(PPh₃)₄ for coupling efficiency. Solvent choice (e.g., THF or DMF) and stoichiometric ratios of reactants (e.g., 1:1.2 for bromophenylboronic acid to quinoline precursor) are critical for yield improvement. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. How should researchers handle safety concerns associated with this compound?
- Answer : The compound is corrosive (GHS Hazard Statement H314) and moisture-sensitive. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with water and seek medical attention. Store under inert gas (argon) at –20°C to prevent hydrolysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.5 ppm, carbonyl carbon at ~170 ppm).
- HRMS : Exact mass determination (theoretical [M+H]⁺ = 347.97 g/mol) to validate molecular formula.
- IR : Stretching frequencies for C=O (~1750 cm⁻¹) and C–Cl (~750 cm⁻¹) bonds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for catalytic applications?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model HOMO-LUMO gaps (~4.2 eV), electrostatic potential surfaces, and charge distribution on the quinoline core. These predict reactivity toward nucleophilic attack at the carbonyl chloride group and electrophilic substitution at the bromophenyl moiety. Such insights guide ligand design for transition-metal catalysts .
Q. What strategies resolve contradictions in crystallographic data during structure validation?
- Answer : Discrepancies in bond lengths/angles (e.g., C–Br = 1.89 Å vs. 1.92 Å) may arise from twinning or disorder. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Validate with checkCIF/PLATON to flag outliers (>4σ in residual density). Cross-validate with powder XRD to confirm phase purity .
Q. How does structural modification (e.g., substituent variation) affect biological activity in quinoline derivatives?
- Answer :
- Data Table : Comparison of Analogues
| Substituent Position | Biological Activity (IC₅₀, μM) | LogP |
|---|---|---|
| 6-Cl, 3-BrPh (target) | 12.3 (Anticancer) | 3.8 |
| 6-CH₃, 4-BrPh | 8.9 (Anticancer) | 4.1 |
| 8-OCH₃, 3-BrPh | 23.7 (Antibacterial) | 2.9 |
- Analysis : Electron-withdrawing groups (Cl, Br) enhance cytotoxicity by increasing membrane permeability (higher LogP). Methyl groups improve metabolic stability but reduce solubility .
Q. What experimental protocols mitigate hydrolysis of the carbonyl chloride group during kinetic studies?
- Answer : Conduct reactions under anhydrous conditions (molecular sieves, glovebox). Use aprotic solvents (dry DCM or toluene) and minimize exposure to ambient humidity. Monitor hydrolysis via in situ FTIR or LC-MS to track degradation kinetics (t₁/₂ ~6 hours in humid DMSO) .
Methodological Notes
- Crystallography : Use SHELX-97 for structure solution and ORTEP-3 for graphical representation. Refinement parameters include R1 < 0.05 and wR2 < 0.10 for high-resolution data .
- Spectral Analysis : Reference PubChem data (CID 46779374) for benchmark spectra and validate against experimental results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
